Methyl 3-acetamidothiophene-2-carboxylate
Overview
Description
“Methyl 3-acetamidothiophene-2-carboxylate” is a chemical compound with the CAS Number: 22288-79-5 . It has a molecular weight of 199.23 and its molecular formula is C8H9NO3S .
Synthesis Analysis
The synthesis of “this compound” involves the use of Methyl 3-amino-2-thiophenecarboxylate as a starting material . Acetyl chloride is added to a solution of the starting material in pyridine, and the reaction is carried out at room temperature . The product is obtained after removal of the solvent and washing with water .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 94 - 95 degrees Celsius .Scientific Research Applications
Synthesis and properties of 1,4-dihydrothieno[3,2-e][1,2,4]triazepin-5-ones, highlighting the reactivity of methyl 3-aminothiophene-2-carboxylate with hydrazonoyl chlorides (Sabri et al., 2006).
The preparation and Diels–Alder reactions of sulfur and phosphorus-substituted dienophiles and 2-aza-substituted 1,3-dienes, where 3-carboxylated 2,5-dihydrothiophenes were used as dienophilic components (Mcintosh & Pillon, 1984).
Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate, showcasing a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling (Rizwan et al., 2015).
The use of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates in the synthesis of thiophene-2,4-diols and subsequent conversion to 3,5-dialkoxythiophene-2-carboxylic acids (Corral & Lissavetzky, 1984).
Synthesis of poly substituted 3-aminothiophenes and exploration of thiophene chemistry using active functional groups (Chavan et al., 2016).
Assessment of the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives, focusing on methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate (Lepailleur et al., 2014).
The crystal structure and computational study of Methyl-3-Aminothiophene-2-Carboxylate, revealing its key role as an intermediate in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).
Studies on the solution properties of water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) (P3TAA) (Kim et al., 1999).
The conversion of acetamidothiophens into thienopyridines, exploring mechanisms and potential applications (Meth–Cohn et al., 1981).
Synthesis and characterization of carboxylated polythiophenes for application as polymer biosensors in liquid and solid states (Kim et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 3-acetamidothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYLIJOPUUXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352556 | |
Record name | methyl 3-acetamidothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-79-5 | |
Record name | methyl 3-acetamidothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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